Biotin-PEG12-NHS ester

Catalog No.
S908300
CAS No.
M.F
C41H72N4O18S
M. Wt
941.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG12-NHS ester

Product Name

Biotin-PEG12-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C41H72N4O18S

Molecular Weight

941.1 g/mol

InChI

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1

InChI Key

WOLXSUFTTIRQOU-BVCQTOFBSA-N

SMILES

Array

Synonyms

α-[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]poly(oxy-1,2-ethanediyl)

Biotin-PEG12-NHS ester (CAS 365441-71-0) is an advanced, amine-reactive bioconjugation reagent characterized by its extended 12-unit polyethylene glycol (PEG) spacer. With a molecular weight of 941.1 Da, it is engineered for the covalent biotinylation of primary amines on proteins, antibodies, and macroscopic surfaces. The N-hydroxysuccinimide (NHS) ester reacts efficiently at pH 7–9 to form stable amide bonds, while the highly hydrophilic PEG12 tether imparts exceptional aqueous solubility to both the reagent and the resulting conjugate . In procurement and assay design, this specific chain length is selected primarily to overcome the severe steric hindrance and protein aggregation issues associated with shorter or non-PEGylated biotin derivatives, ensuring maximum accessibility for avidin or streptavidin binding in complex biological matrices .

Substituting Biotin-PEG12-NHS ester with shorter-chain analogs (such as Biotin-PEG4-NHS) or non-PEGylated variants (such as Sulfo-NHS-Biotin) frequently leads to assay failure due to steric hindrance and poor biophysical properties . Non-PEGylated biotin reagents are highly hydrophobic; when multiple labels are conjugated to a single protein, they often induce irreversible aggregation and precipitation in aqueous buffers. While intermediate PEG4 linkers improve solubility, their shorter spacer length is insufficient to clear the deep binding pockets of streptavidin when attached to bulky macromolecules[1]. Procurement decisions must prioritize the PEG12 variant when labeling large multiprotein complexes or when designing bifunctional therapeutics, as the extended tether is strictly required to maintain independent target engagement without steric clashing [1].

Spacer Arm Length and Steric Clearance Optimization

The physical length of the linker arm is the primary differentiator for Biotin-PEG12-NHS ester. Standard non-PEGylated reagents like Sulfo-NHS-Biotin provide a spacer arm of only 13.5 Å, and short-chain PEG4 variants provide approximately 29.0 Å. In contrast, the 12-unit PEG chain extends the spacer arm to approximately 56.0 Å [1]. Because the biotin-binding pocket of streptavidin is buried ~9 Å beneath its surface, bulky labeled proteins using shorter linkers often experience severe steric clashing with the tetrameric streptavidin surface. The 56.0 Å clearance provided by the PEG12 spacer ensures that the biotin moiety can fully penetrate the binding pocket while keeping the conjugated macromolecule safely distanced, thereby preserving the native binding affinity [1].

Evidence DimensionSpacer Arm Length
Target Compound Data~56.0 Å (Biotin-PEG12-NHS ester)
Comparator Or Baseline~29.0 Å (Biotin-PEG4-NHS ester) and 13.5 Å (Sulfo-NHS-Biotin)
Quantified Difference27.0 Å to 42.5 Å longer spacer arm
ConditionsConjugation to bulky proteins requiring streptavidin pocket penetration

Procuring the PEG12 variant is essential for labeling large antibodies or protein complexes where shorter linkers would cause steric clashing and reduce streptavidin capture efficiency.

Aqueous Solubility and Prevention of Conjugate Aggregation

Hydrophobic biotinylation reagents like Biotin-NHS require dissolution in organic solvents and can cause the labeled proteins to precipitate out of solution once conjugated. Biotin-PEG12-NHS ester, however, leverages its long polyethylene glycol chain to achieve high solubility in aqueous environments, with working solutions easily exceeding 2.5 mg/mL in standard buffers . More importantly, this hydrophilicity is transferred to the target molecule. When heavily labeling antibodies, the PEG12 spacer acts as a solubilizing shield, preventing the aggregation and loss of functional protein that routinely occurs when using standard LC-Biotin .

Evidence DimensionConjugate Solubility and Aggregation
Target Compound DataHigh aqueous solubility (≥ 2.5 mg/mL); prevents protein aggregation
Comparator Or BaselineBiotin-NHS / LC-Biotin (Hydrophobic; induces aggregation at high labeling ratios)
Quantified DifferenceMaintains clear aqueous solution vs. precipitation/aggregation
ConditionsHigh-ratio bioconjugation in aqueous buffers (pH 7-9)

Buyers labeling expensive or aggregation-prone proteins must select the PEG12 variant to ensure high recovery yields and maintain the functional integrity of the bioconjugate.

Bioorthogonal Pretargeting Efficacy in Bifunctional Ligands

In the development of bifunctional pretargeting therapeutics, the length of the PEG spacer strictly dictates functional success. A comparative study synthesizing PSMA-targeting CTT54 conjugates evaluated both PEG4 and PEG12 biotinylated variants. While both maintained high binding potencies to the primary target (IC50 = 2.53 nM for PEG4 vs. 10 nM for PEG12), only the Biotin-PEG12-CTT54 conjugate successfully demonstrated specific labeling in subsequent streptavidin-based cellular assays [1]. The shorter PEG4 spacer failed to provide the necessary spatial separation for simultaneous dual-target engagement, rendering it ineffective for the pretargeting workflow [1].

Evidence DimensionSpecific Cellular Labeling Efficacy
Target Compound DataBiotin-PEG12-CTT54 (Successful specific dual-labeling)
Comparator Or BaselineBiotin-PEG4-CTT54 (Failed specific labeling despite 2.53 nM IC50)
Quantified DifferenceBinary success vs. failure in secondary streptavidin engagement
ConditionsIn vitro PSMA(+) PC3-PIP cell pretargeting assay

For researchers designing PROTACs or bifunctional targeting ligands, the PEG12 spacer is quantitatively proven to provide the necessary flexibility for simultaneous multi-protein engagement where shorter PEGs fail.

High-Density Monoclonal Antibody Labeling

Because the PEG12 spacer transfers significant hydrophilicity to the conjugate, this reagent is the optimal choice for heavily biotinylating capture and detection antibodies for ELISAs or flow cytometry. It allows for high labeling ratios without causing the antibody to precipitate, directly improving assay sensitivity and signal-to-noise ratios .

Bifunctional PROTAC and Pretargeting Ligand Synthesis

As demonstrated in PSMA-targeting studies, the ~56 Å spacer is essential for creating bifunctional molecules that must simultaneously bind a cellular target and a bulky secondary capture protein (like streptavidin) without steric clashing. It is a critical building block for modular therapeutic design where shorter linkers fail [1].

Cell-Surface Proteome Isolation

The large molecular weight and extreme hydrophilicity of the PEG12 chain render the reagent membrane-impermeable. This makes it highly effective for selectively labeling primary amines on the exterior of live cells, enabling clean, downstream pull-down assays of the cell-surface proteome without contaminating intracellular proteins .

XLogP3

-2.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

3

Exact Mass

940.45623263 Da

Monoisotopic Mass

940.45623263 Da

Heavy Atom Count

64

Dates

Last modified: 08-15-2023

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